An In-Depth Technical Guide to Oleylammonium Bromide: Structure, Properties, and Applications
An In-Depth Technical Guide to Oleylammonium Bromide: Structure, Properties, and Applications
Introduction
Oleylammonium bromide (OAmBr) is a long-chain primary ammonium salt that has emerged as a cornerstone compound in advanced materials science and holds significant potential in the realm of drug delivery. As a cationic surfactant, its amphiphilic nature—characterized by a hydrophilic ammonium headgroup and a long, hydrophobic oleyl tail—governs its utility in a diverse range of applications. For researchers, particularly those in materials chemistry and drug development, a thorough understanding of OAmBr's fundamental properties is not merely academic; it is critical for designing robust, reproducible, and innovative systems.
This guide provides a comprehensive technical overview of oleylammonium bromide, moving beyond simple data points to explain the causality behind its chemical behavior and application-specific functions. We will delve into its precise chemical structure, outline field-proven synthesis protocols, and explore its pivotal role in the synthesis of next-generation materials and its prospective use in biomedical applications.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. Oleylammonium bromide's properties are dictated by its unique molecular architecture.
Key Molecular Identifiers
The fundamental properties of oleylammonium bromide are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | [(Z)-octadec-9-enyl]azanium bromide | [1][2] |
| Molecular Formula | C₁₈H₃₈BrN | [1][2][3][4] |
| Molecular Weight | 348.4 g/mol | [1][2] |
| CAS Number | 2024602-96-6 | [3][4] |
| SMILES | CCCCCCCC/C=C\CCCCCCCC[NH3+].[Br-] | [2] |
The Amphiphilic Structure
Oleylammonium bromide is composed of a positively charged oleylammonium cation and a bromide anion.[1] The cation features a long 18-carbon alkyl chain, which is distinguished by a crucial cis (or Z-configured) double bond between the 9th and 10th carbon atoms.[1] This kinked geometry, inherited from its precursor oleylamine, is vital as it sterically hinders close packing, influencing the compound's solubility and its interaction with surfaces. The chain terminates in a primary ammonium ([NH₃]⁺) group, which provides the hydrophilic character and the positive charge essential for its function as a surfactant and surface ligand.[1]
Stereochemical Integrity: The Importance of the Z-Isomer
The functional properties of OAmBr are intrinsically linked to the Z-configuration of its oleyl chain.[1] The precursor, commercial oleylamine, can often contain the trans-isomer (elaidylamine) as an impurity.[1] This seemingly minor difference can have significant downstream consequences in self-assembly and surface binding applications.
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Causality: The cis-double bond introduces a ~30-degree bend in the alkyl chain, disrupting the linear packing that would otherwise occur. This "kink" increases the effective surface area per molecule and prevents the formation of highly ordered, crystalline structures, which is often desirable for creating stable colloidal dispersions. The trans-isomer, being nearly linear, behaves more like a saturated alkylamine and can lead to phase separation or undesirable aggregation.
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Validation: The isomeric purity of OAmBr can be rigorously validated. Infrared (IR) spectroscopy is a powerful tool for this, as the C-H out-of-plane bending vibrations for trans- and cis-vinylic groups are distinct, appearing at approximately 966 cm⁻¹ and 3005 cm⁻¹, respectively.[1]
Synthesis of Oleylammonium Bromide: A Validated Protocol
The synthesis of OAmBr is a straightforward acid-base reaction. However, careful control over reaction conditions and purification is paramount to obtaining a high-purity product suitable for sensitive applications like nanocrystal synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated method used in perovskite nanocrystal research.[5]
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Reactant Preparation: In a 100 mL two-neck round-bottom flask, combine 19 mmol of oleylamine with 50 mL of ethanol. Equip the flask with a magnetic stir bar.
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Inert Atmosphere & Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the oleylamine double bond, especially during prolonged reaction times.
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Expertise & Causality: Cooling to 0°C is critical to manage the exothermic heat generated during the acid-base neutralization reaction between oleylamine and HBr. Uncontrolled temperature spikes can lead to side reactions and solvent evaporation. The inert atmosphere is a hallmark of quality synthesis, preserving the stereochemical integrity of the oleyl chain.
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-
Acid Addition: While stirring vigorously, slowly add 4.28 mL of hydrobromic acid (HBr, typically 48% in water) to the cooled mixture. A white precipitate should begin to form as the ammonium salt is less soluble in the ethanol medium than the free amine.
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Reaction: Allow the mixture to react for 10 hours at 0°C under a continuous, gentle flow of nitrogen.
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Expertise & Causality: The extended reaction time ensures the acid-base reaction goes to completion. Maintaining the cold temperature and stirring prevents the precipitate from clumping, maximizing surface area for the reaction.
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-
Solvent Removal: After the reaction period, remove the solvent using a rotary evaporator or by drying under high vacuum. This will yield a solid or waxy crude product.
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Purification: Purify the solid product by rinsing it with cold diethyl ether at least three times. This is typically done by adding ether, vigorously triturating the solid, and then removing the ether via decantation or filtration.
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Trustworthiness & Self-Validation: This step is crucial for removing unreacted oleylamine and other organic-soluble impurities. Diethyl ether is an excellent choice because oleylammonium bromide has very poor solubility in it, whereas the oleylamine precursor is highly soluble. The appearance of a fine, white powder after washing is a good indicator of high purity.
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Final Drying: Dry the purified white precipitate overnight in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent. Store the final product in a desiccator or glove box to protect it from moisture.
Key Applications in Research and Development
Pivotal Role in Perovskite Nanocrystal Synthesis
Oleylammonium bromide is arguably one of the most important ligands in the synthesis of metal halide perovskite nanocrystals (PNCs), such as CsPbBr₃.[6][7] Its function is multifaceted, acting as both a surface passivating agent and a bromide source.[1][8]
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Mechanism of Action: During PNC synthesis, the [NH₃]⁺ headgroups of OAmBr dynamically bind to the nanocrystal surface, which is rich in halide vacancies (defect sites). This binding passivates these electronic trap states, which would otherwise quench photoluminescence. The long, hydrophobic oleyl tails extend into the nonpolar solvent, providing colloidal stability and preventing the nanocrystals from aggregating.[9]
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Controlling Growth and Phase: The concentration of OAmBr can be used to control the size, shape, and even the crystalline phase of the resulting nanocrystals. For instance, it plays a key role in the reversible transformation between the non-luminescent Cs₄PbBr₆ phase and the highly luminescent CsPbBr₃ perovskite phase, a process with applications in data encryption and optical memory.[7]
Prospective Role in Drug and Gene Delivery
While less explored than its materials science applications, the fundamental molecular structure of OAmBr makes it a compelling candidate for drug and gene delivery systems. Cationic lipids and surfactants are widely used to formulate liposomes and nanoparticles that can encapsulate and transport therapeutic payloads.
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Theoretical Grounding: The positively charged ammonium headgroup can electrostatically interact with negatively charged biomolecules, such as plasmid DNA, siRNA, or mRNA, condensing them into compact particles (lipoplexes) suitable for cellular uptake. The hydrophobic oleyl tail forms the core of the lipid bilayer or micelle, allowing for the encapsulation of hydrophobic drugs.
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Authoritative Context: The principle is well-established with structurally similar compounds. For example, dioctadecyldimethylammonium bromide (DODAB), another dual-chain cationic surfactant, is a well-known component of liposomes used for gene delivery.[10] The demonstrated success of these related molecules provides a strong rationale for investigating OAmBr in similar capacities. Future research would focus on optimizing formulation parameters and evaluating transfection efficiency and cytotoxicity for specific cell lines.
Safety and Handling
As a research chemical, oleylammonium bromide should be handled with appropriate care, following standard laboratory safety protocols.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation. Avoid contact with skin and eyes.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As it is an ammonium salt, it should be stored away from strong bases. The product can be sensitive to moisture.[11]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[12]
Conclusion
Oleylammonium bromide is more than just a simple surfactant; it is a highly versatile molecular tool that enables significant advances in materials science and holds promise for future biomedical technologies. Its efficacy is rooted in its well-defined amphiphilic structure, the specific geometry of its cis-unsaturated tail, and the reactivity of its cationic headgroup. For scientists and researchers, mastering its synthesis and understanding the causal links between its structure and function are key to unlocking its full potential in creating next-generation perovskite optoelectronics, advanced colloidal systems, and innovative drug delivery vehicles.
References
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Title: Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission Source: ChemRxiv URL: [Link]
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Title: Supplementary Information Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals: A Microwave Synthetic Approach Source: The Royal Society of Chemistry URL: [Link]
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Title: Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC Source: National Institutes of Health (NIH), PubMed Central URL: [Link]
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Title: Enabling Multicolor Information Encryption: Oleylammonium-Halide-Assisted Reversible Phase Conversion between Cs4PbX6 and CsPbX3 Nanocrystals Source: ACS Publications URL: [Link]
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Title: Schematic illustration for the synthesis of oleylammonium fluoride... | Download Scientific Diagram Source: ResearchGate URL: [Link]
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Title: Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX 3 , X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine Source: MDPI URL: [Link]
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Title: Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH Source: Carl ROTH URL: [Link]
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Title: (PDF) Development of Dioctadecyldimethylammonium Bromide/Monoolein Liposomes for Gene Delivery Source: ResearchGate URL: [Link]
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